Product packaging for 2-ethyl-1H-imidazole-5-carbaldehyde(Cat. No.:CAS No. 83902-00-5)

2-ethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1585845
CAS No.: 83902-00-5
M. Wt: 124.14 g/mol
InChI Key: QXWHYVOBYWYFHA-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazole-5-carbaldehyde (CAS 83902-00-5) is a high-purity chemical building block specializing in medicinal chemistry and drug discovery research. This compound features a reactive aldehyde group on an imidazole scaffold, making it a versatile intermediate for synthesizing more complex molecules. The imidazole ring is a privileged structure in pharmacology, and its derivatives are extensively investigated for developing novel therapeutic agents . Recent research highlights the critical value of the 1H-imidazole-2-carboxylic acid scaffold, a closely related analogue, as a potent metal-binding pharmacophore for inhibiting metallo-β-lactamases (MBLs) . MBLs are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, representing a major global health challenge. Compounds based on this core structure show promise in restoring the efficacy of existing antibiotics against resistant Gram-negative bacteria . Beyond antibiotic research, this aldehyde serves as a precursor in the synthesis of various benzimidazole derivatives and other nitrogen-containing heterocycles with potential biological activities . Its molecular formula is C 6 H 8 N 2 O, with a molecular weight of 124.14 g/mol . Key properties include a boiling point of approximately 355.3 °C at 760 mmHg and a density of 1.177 g/cm³ . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1585845 2-ethyl-1H-imidazole-5-carbaldehyde CAS No. 83902-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWHYVOBYWYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372050
Record name 2-ethyl-1H-imidazole-5-carbaldehyde
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83902-00-5
Record name 2-ethyl-1H-imidazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1H-imidazole-5-carbaldehyde
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Synthetic Methodologies for 2 Ethyl 1h Imidazole 5 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches to 2-Ethyl-1H-imidazole-5-carbaldehyde

Direct synthesis methods focus on introducing a formyl (-CHO) group at the C5 position of the 2-ethylimidazole (B144533) ring.

Formylation reactions are a primary method for the synthesis of aromatic aldehydes and are particularly effective for electron-rich heterocyclic systems like imidazoles. tcichemicals.com

The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ambeed.comwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic intermediate known as the Vilsmeier reagent (a chloroiminium salt). wikipedia.orgchemistrysteps.com

This electrophile then attacks the electron-rich imidazole (B134444) ring. For 2-substituted imidazoles, the formylation generally occurs at the C5 position due to the electronic properties and steric hindrance at other positions. The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org The Vilsmeier-Haack reaction is noted for its relatively mild conditions and straightforward procedure. ambeed.com

Table 1: Vilsmeier-Haack Formylation of 2-Ethylimidazole

SubstrateReagentsProduct
2-Ethylimidazole1. Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)2. Water (for hydrolysis)This compound

Beyond the Vilsmeier-Haack reaction, other strategies can be employed to introduce a formyl group. One notable method involves the use of organometallic intermediates. A synthetic route has been described that starts with a protected imidazole, such as 1-trityl-4-iodoimidazole. This precursor is treated with isopropylmagnesium chloride to form a Grignard reagent. Subsequent reaction of this organomagnesium compound with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde functionality. tcichemicals.com The final step involves the removal of the protecting group to yield the target compound.

Another approach involves the metalation of a protected imidazole to form an organolithium species, which is then quenched with DMF. orgsyn.org However, a challenge with this method is the potential for equilibration of imidazol-5-yllithium compounds to the more stable imidazol-2-yllithium derivatives when the C2 position is unsubstituted, which can lead to a mixture of isomeric products. psu.edu

Table 2: Grignard-Based Formylation Approach

StepReactantsReagentsIntermediate/Product
11-Trityl-4-iodoimidazoleIsopropylmagnesium chloride in THFImidazole Grignard reagent
2Imidazole Grignard reagentN,N-Dimethylformamide (DMF)Protected this compound
3Protected aldehydeAcidic workupThis compound

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like substituted imidazoles in a single step from multiple starting materials. The Radziszewski imidazole synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.org

To synthesize derivatives of this compound, a one-pot multicomponent cyclocondensation can be performed. rsc.org This typically involves the reaction of an aldehyde, a 1,2-diketone (like benzil), and ammonium (B1175870) acetate, often under solvent-free conditions or with the aid of a catalyst. rsc.org This approach is highly valued for its efficiency and adherence to the principles of green chemistry. rsc.org While not a direct route to the unsubstituted 5-carbaldehyde, it is a powerful method for generating a library of structurally diverse 2,4,5-trisubstituted imidazole derivatives. rsc.orgrsc.org

Formylation Reactions

Preparation of Key Precursors and Intermediates for this compound Synthesis

The availability of the starting material, 2-ethylimidazole, is crucial for synthetic strategies that rely on direct formylation.

The most common and established method for synthesizing the 2-alkylimidazole core is the Radziszewski reaction. wikipedia.org This reaction constructs the imidazole ring by condensing three key components. For the synthesis of 2-ethylimidazole, the reactants are glyoxal (B1671930) (a 1,2-dicarbonyl compound), propionaldehyde (B47417) (which provides the ethyl group at the C2 position), and ammonia. wikipedia.orggoogle.comgoogle.com This condensation reaction is a robust and high-yielding method for producing the fundamental 2-ethylimidazole precursor. google.com

Table 3: Radziszewski Synthesis of 2-Ethylimidazole

Component 1Component 2Component 3Product
GlyoxalPropionaldehydeAmmonia2-Ethylimidazole

An alternative, though less common, route involves the cyclization of ethylenediamine (B42938) with a derivative of propanoic acid, such as propionitrile. chemicalbook.com

Introduction of the Ethyl Substituent

The synthesis of imidazoles bearing a C2-ethyl substituent can be achieved through various strategies. One common approach involves utilizing a pre-functionalized imidazole precursor, while another builds the heterocyclic ring with the ethyl group already incorporated.

A notable method for the direct synthesis of this compound involves a Grignard reaction. This procedure starts with a protected imidazole, such as 1-trityl-4-iodoimidazole. The process begins by dissolving the starting material in a solvent like methylene (B1212753) chloride, which is then cooled. An isopropylmagnesium chloride solution in tetrahydrofuran (B95107) (THF) is added under an inert atmosphere (argon) to form the Grignard reagent. This mixture is then reacted with N,N-dimethylformamide (DMF), which serves as the formyl group source, ultimately yielding the target carbaldehyde after quenching and workup.

Another general strategy involves the cyclization and condensation of reactants that contribute the necessary atoms for the imidazole ring. For instance, the synthesis of related ethyl 2-ethyl-1H-imidazole-5-carboxylate can involve the reaction of α-chlorinated oxaloacetic acid diethyl ester with amidine derivatives. While this produces an ester, it demonstrates a pathway to incorporate the 2-ethyl substituent during the ring formation. Similarly, one-pot syntheses of trisubstituted imidazoles have been developed where an aliphatic substituent, such as an ethyl group, can be introduced at the 2-position. researchgate.net

Furthermore, commercially available 2-ethylimidazole often serves as a starting material for more complex derivatives. nih.gov For example, 2-ethyl-1-(4-nitrophenyl)-1H-imidazole can be prepared by reacting 2-ethylimidazole with 4-fluoronitrobenzene in the presence of a base like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This highlights the utility of starting with the basic 2-ethylimidazole core and subsequently modifying other positions on the ring.

Derivatization Strategies via the Carbaldehyde Moiety of this compound

The carbaldehyde group at the C5 position of this compound is a reactive handle that allows for a wide range of chemical transformations. These modifications are pivotal for developing new molecular architectures, particularly for creating libraries of compounds for biological screening.

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in constructing larger, more complex molecules. The aldehyde group in imidazole derivatives is known to form Schiff bases with the amino groups of proteins, which can influence their biological activity.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine. This reaction is often catalyzed by acid or base and is typically reversible.

While specific examples detailing the condensation of this compound are not extensively documented in the provided literature, the reactivity is well-established for analogous imidazole aldehydes. For example, 4-methyl-1H-imidazole-5-carbaldehyde, a close structural analog, reacts with various amino-functionalized compounds like 2-aminophenol, 2-aminobenzenethiol, and 1,2-diaminobenzene, initially forming imine intermediates that can then undergo further reactions. dergipark.org.tr These reactions underscore the potential of this compound to serve as a platform for generating a diverse array of Schiff base derivatives.

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbaldehyde moiety is instrumental in constructing fused heterocyclic systems. By reacting with bifunctional nucleophiles, this compound can act as a precursor to polycyclic compounds, including benzoxazoles, benzothiazoles, and benzimidazoles. These fused systems are significant pharmacophores in medicinal chemistry. nih.govkoreascience.kr

Benzoxazole (B165842) Derivatives

Benzoxazoles can be synthesized through the condensation of 2-aminophenols with aldehydes. nih.govorganic-chemistry.org In a typical reaction, this compound would be reacted with a substituted or unsubstituted 2-aminophenol. The initial step is the formation of a Schiff base (imine) intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, followed by dehydration, yields the fused benzoxazole ring system. dergipark.org.trnih.gov

A study on the analogous 4-methyl-5-imidazole carbaldehyde demonstrated that it could be converted into benzoxazole derivatives via a two-step reaction with 2-aminophenol, confirming the viability of this synthetic route. dergipark.org.tr The general procedure often involves heating the reactants in a suitable solvent, sometimes in the presence of an acid or oxidizing agent to facilitate the cyclization and aromatization steps. organic-chemistry.org

Table 1: Synthesis of Imidazole-Fused Benzoxazoles

Starting Imidazole Aldehyde Reagent Fused Product Reference
4-Methyl-1H-imidazole-5-carbaldehyde 2-Aminophenol 2-(4-Methyl-1H-imidazol-5-yl)benzo[d]oxazole dergipark.org.tr
Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives from this compound follows a pathway analogous to that of benzoxazoles. The reaction involves the condensation of the aldehyde with 2-aminothiophenols. dergipark.org.tr The process is initiated by the formation of an imine intermediate between the aldehyde and the amino group of the 2-aminothiophenol. This is followed by an intramolecular cyclization where the sulfhydryl group attacks the imine carbon, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. koreascience.kr

Research has shown that 4-methyl-5-imidazole carbaldehyde can be successfully converted to the corresponding benzothiazole derivative, providing a strong precedent for the use of its 2-ethyl counterpart in similar transformations. dergipark.org.tr

Table 2: Synthesis of Imidazole-Fused Benzothiazoles

Starting Imidazole Aldehyde Reagent Fused Product Reference
4-Methyl-1H-imidazole-5-carbaldehyde 2-Aminobenzenethiol 2-(4-Methyl-1H-imidazol-5-yl)benzo[d]thiazole dergipark.org.tr
Benzimidazole (B57391) Derivatives

Benzimidazoles are another important class of fused heterocycles that can be synthesized from this compound. The most common method involves the condensation of an aldehyde with an o-phenylenediamine (B120857) (1,2-diaminobenzene). nih.govnih.govjyoungpharm.orgorganic-chemistry.org The reaction typically proceeds by the formation of a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent oxidation or elimination of hydrogen to form the aromatic benzimidazole ring. nih.govnih.gov

Various reagents and conditions can be employed for this transformation, including refluxing in ethanol (B145695) with an oxidizing agent like sodium metabisulfite (B1197395) or using catalytic amounts of acid. nih.govnih.gov The synthesis of 2-aryl-5-formyl-1H-benzimidazoles has been reported by reacting substituted benzaldehydes with 4-cyano-1,2-phenylenediamine, followed by reduction of the nitrile group. nih.gov The conversion of 4-methyl-5-imidazole carbaldehyde to benzimidazole derivatives upon reaction with 1,2-diaminobenzene further supports the feasibility of this strategy. dergipark.org.tr

Table 3: Synthesis of Imidazole-Fused Benzimidazoles

Starting Imidazole Aldehyde Reagent Fused Product Reference
Substituted Benzaldehydes 4-Cyano-1,2-phenylenediamine 2-Aryl-5-cyano-1H-benzimidazoles nih.gov
4-Methyl-1H-imidazole-5-carbaldehyde 1,2-Diaminobenzene 2-(4-Methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole dergipark.org.tr
Oxazepine and Imidazolone (B8795221) Derivatives

The aldehyde functionality of imidazole-5-carbaldehydes serves as a key starting point for the synthesis of more complex heterocyclic structures, including oxazepine and imidazolone rings. A general and effective methodology involves a two-step process starting with the formation of a Schiff base. chemmethod.com

The initial step is the condensation of the imidazole-5-carbaldehyde with various primary amines in the presence of an acid catalyst, such as glacial acetic acid, to yield the corresponding imine or Schiff base intermediates. These intermediates are then subjected to cyclization reactions with different reagents to form the desired seven-membered oxazepine or five-membered imidazolone rings. chemmethod.com

For the synthesis of oxazepine derivatives, the Schiff base is treated with an acid anhydride (B1165640), like maleic or phthalic anhydride. chemmethod.comresearchgate.net The reaction of a Schiff base with maleic anhydride, for example, results in the formation of a 1,3-oxazepine-4,7-dione derivative. researchgate.net Similarly, reacting the imine intermediate with phthalic anhydride leads to new oxazepine derivatives. chemmethod.com

To produce imidazolone derivatives, the Schiff base intermediate is reacted with an amino acid, such as glycine. This cyclization reaction furnishes a new imidazolone ring attached to the original imidazole core. chemmethod.com These synthetic strategies have been successfully applied to various imidazole carbaldehydes to create a library of novel fused heterocyclic compounds. chemmethod.com

Table 1: Synthesis of Oxazepine and Imidazolone Derivatives from Imidazole-5-carbaldehyde Precursors

Starting Reagent (with Imidazole Schiff Base) Product Class General Structure of Fused Ring Reference
Phthalic Anhydride Oxazepine Seven-membered ring containing oxygen and nitrogen chemmethod.com
Glycine Imidazolone Five-membered ring containing two nitrogen atoms chemmethod.com
Maleic Anhydride 1,3-Oxazepine-4,7-dione Seven-membered oxazepine with two ketone groups researchgate.net

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group at the C5 position of the imidazole ring is chemically versatile and can undergo both reduction and oxidation to yield other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group). While specific literature on the reduction of this compound is not detailed, standard laboratory reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are expected to efficiently perform this transformation under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. A common method for this transformation on the imidazole scaffold involves using manganese dioxide (MnO₂) to convert a hydroxymethyl group to the aldehyde, which can then be further oxidized. researchgate.net A subsequent oxidation step, for instance by boiling in an alkaline solution of silver nitrate (B79036) (AgNO₃), converts the aldehyde to the corresponding carboxylic acid. researchgate.net This two-step oxidation process provides a reliable route to imidazole-5-carboxylic acids. researchgate.net Additionally, organocatalytic approaches can be used to convert aldehydes into activated amides, showcasing another oxidative transformation pathway. acs.org The aldehyde group is known to interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions, indicating its role in biochemical transformations.

Table 2: Summary of Reduction and Oxidation Reactions

Reaction Type Reagent/Method Product Functional Group Reference
Oxidation Silver Nitrate (AgNO₃) in NaOH Carboxylic Acid researchgate.net
Oxidation Organocatalysis (e.g., CTAB/tBuOOH) Activated Amide acs.org
Reduction Standard reducing agents (e.g., NaBH₄) Primary Alcohol Inferred

Functionalization of the Imidazole Ring System in this compound

Beyond reactions at the aldehyde, the imidazole ring itself can be modified at its nitrogen and carbon atoms to produce a diverse range of derivatives.

N-Alkylation and N-Arylation Reactions

The nitrogen atom at the N-1 position of the imidazole ring is a common site for functionalization.

N-Alkylation: The N-1 position of imidazole-5-carbaldehydes can be readily alkylated. A standard procedure involves treating the imidazole with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). dergipark.org.tr This deprotonates the imidazole nitrogen, creating an anion that then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide, 2-phenylethyl bromide) to form the N-alkylated product. dergipark.org.tr This method has been used to synthesize various N-substituted 4-methyl-imidazole-5-carbaldehydes. dergipark.org.tr

N-Arylation: The introduction of aryl groups at the nitrogen atom is typically achieved through copper-catalyzed cross-coupling reactions. The Chan-Lam coupling reaction is a prominent method, where an N-H containing imidazole is reacted with an arylboronic acid in the presence of a copper catalyst, such as copper(I) oxide or copper(II) acetate. organic-chemistry.org These reactions can often be performed under mild conditions, for instance at room temperature in a solvent like methanol, and tolerate a wide range of functional groups on both the imidazole and the arylboronic acid. organic-chemistry.org

Table 3: N-Alkylation and N-Arylation Methods

Reaction Type Reagents Conditions Product Reference
N-Alkylation Alkyl halide, NaH Dry DMF, Room Temp 1-Alkyl-imidazole derivative dergipark.org.tr
N-Arylation Arylboronic acid, Copper(I) oxide Methanol, Room Temp 1-Aryl-imidazole derivative organic-chemistry.org
N-Arylation Arylboronic acid, Cu(OAc)₂ Air, Room Temp 1-Aryl-imidazole derivative organic-chemistry.org

Functional Group Introduction at Other Ring Positions

Introducing substituents at the carbon atoms of the imidazole ring (C2 and C4 positions) is more complex but achievable through specific synthetic strategies, often involving halogen-metal exchange or direct C-H activation.

A significant challenge in the functionalization of 1-substituted imidazoles is the potential for metalation to occur at the C2 position, even when targeting the C5 position. Imidazol-5-yllithium compounds, formed by lithium-halogen exchange at C5, can equilibrate to the more thermodynamically stable imidazol-2-yllithium derivatives if the C2 position is unsubstituted. psu.edu This rearrangement can lead to a mixture of products or the undesired C2-substituted isomer. psu.edu

However, palladium-catalyzed direct C-H arylation provides a powerful tool for the regioselective functionalization of the imidazole core. nih.gov By choosing the appropriate ligands and reaction conditions, it is possible to sequentially introduce aryl groups at the C5, C2, and C4 positions of a protected imidazole. For instance, a common sequence involves C5-arylation, followed by C2-arylation, and finally C4-arylation. nih.gov This approach allows for the programmed synthesis of complex, polysubstituted imidazoles. nih.gov

Furthermore, functional groups can be introduced via cine-substitution on imidazole N-oxides. For example, the reaction of an imidazole N-oxide with oxalyl chloride can lead to chlorination at the C2 position. beilstein-journals.org

Reactivity and Mechanistic Investigations of 2 Ethyl 1h Imidazole 5 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde moiety (-CHO) attached to the imidazole (B134444) ring at the 5-position is a key center for chemical reactivity, primarily due to the polarization of the carbon-oxygen double bond.

Electrophilic Nature of the Carbonyl Carbon

The carbonyl carbon of the aldehyde group in 2-ethyl-1H-imidazole-5-carbaldehyde is inherently electrophilic. This characteristic arises from the significant electronegativity difference between the oxygen and carbon atoms, which polarizes the C=O bond, leaving the carbon atom with a partial positive charge and thus susceptible to attack by nucleophiles. Molecular electrostatic potential (MEP) maps confirm that the aldehyde group acts as an electrophilic site. This electrophilicity is the basis for many of its characteristic reactions. For instance, the aldehyde group can react with primary amines to form Schiff bases, also known as imine derivatives.

Studies on related imidazole-carboxaldehydes show they undergo nucleophilic addition of water and alcohols to the carbonyl group, forming gem-diols and hemiacetals, respectively. nih.gov Although imidazolecarboxaldehydes have been found to be less reactive towards such nucleophilic additions compared to pyridinecarboxaldehydes, the reaction is favored in protic solvents like methanol. nih.gov The general reactivity of aldehydes allows them to be converted into various functional groups; for example, they can be used to synthesize activated amides, where an acyl radical formed from the aldehyde acts as an acylation reagent. acs.org

Role in Intermolecular and Intramolecular Cyclizations

The aldehyde functional group is a versatile handle for constructing larger, more complex molecular architectures through both intermolecular and intramolecular cyclization reactions. In intermolecular processes, the aldehyde can react with a separate molecule containing suitable functional groups. A pertinent example is the condensation of an imidazole-4-carboxaldehyde with phthalide (B148349) to create a 2-(1H-imidazol-4-yl)indan-1,3-dione structure, a key step in the synthesis of certain pharmaceutical analogues. google.com

The aldehyde also facilitates intramolecular cyclizations, where it reacts with another functional group within the same molecule to form a new ring. Research on a related compound, 4-bromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde, demonstrated that it undergoes cyclization in trifluoroacetic acid (TFA) to yield an imidazo[1,2-b]isoquinoline derivative. psu.edu Such reactions highlight the aldehyde's role as a crucial electrophilic center that enables the formation of fused heterocyclic systems.

Imidazole Ring Reactivity and Aromaticity

The imidazole ring is an aromatic heterocycle containing a sextet of π electrons. nih.gov Its reactivity is significantly influenced by the presence of two nitrogen atoms and the substituents attached to the ring.

Acid-Base Properties and Protonation States

The imidazole ring is amphoteric, meaning it can function as both an acid and a base. nih.govnih.govacs.org The pyridine-like nitrogen (N-3) has a lone pair of electrons in an sp2 orbital that is not part of the aromatic system, making it basic and available for protonation. nih.govstackexchange.com Imidazole can form stable crystalline salts with strong acids through the protonation of this nitrogen. nih.gov The pyrrole-like nitrogen (N-1), which bears a hydrogen atom, can be deprotonated by a strong base, demonstrating its acidic character. stackexchange.comyoutube.com This dual nature allows the imidazole ring to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the N-3 atom), a property fundamental to its role in biological systems, such as in the amino acid histidine. nih.gov The pKaH of unsubstituted imidazole is approximately 7.1. nih.gov

Nitrogen AtomHybridizationRole in AromaticityAcid/Base CharacterInteraction
N-1 (Pyrrole-like)sp²Lone pair contributes to π-sextetAcidicDonates proton (N-H)
N-3 (Pyridine-like)sp²Lone pair is not in π-systemBasicAccepts proton

Influence of the Ethyl and Carbaldehyde Substituents on Electronic Properties

The electronic properties of the imidazole ring in this compound are modulated by its two substituents.

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent at the C-2 position is electron-donating. This effect tends to increase the electron density of the imidazole ring, thereby stabilizing it.

Carbaldehyde Group (-CHO): The aldehyde group at the C-5 position is strongly electron-withdrawing due to the electronegativity of the oxygen atom. This effect decreases the electron density of the imidazole ring. The presence of electron-withdrawing groups on an imidazole ring has been shown to influence the biological activity of its derivatives. nih.gov This substituent also influences the tautomeric equilibrium, favoring the N1-protonated form.

SubstituentPositionElectronic EffectImpact on Imidazole Ring
Ethyl (-CH₂CH₃)C-2Electron-donatingIncreases electron density, stabilizing effect
Carbaldehyde (-CHO)C-5Electron-withdrawingDecreases electron density, acts as an electrophilic site

Reaction Mechanisms and Pathways in Derivatization

Derivatization of this compound can occur at either the aldehyde group or the imidazole ring. Mechanistic studies reveal several key pathways. One common reaction involves the nucleophilic addition of an amine to the aldehyde's carbonyl carbon, followed by dehydration, to form a C=N double bond, yielding a Schiff base (imine).

Another important mechanism involves the nucleophilic attack of an alcohol on the aldehyde's carbonyl carbon. researchgate.net For imidazole-2-carbaldehydes, this has been shown to lead to a decarbonylation reaction in hot ethanol (B145695), where a nucleophilic attack by the alcohol is followed by the formation of a carbanion intermediate at the C-2 position of the imidazole ring, ultimately yielding the corresponding imidazole and ethyl formate. researchgate.net While this specific decarbonylation is documented for 2-carbaldehydes, the initial nucleophilic attack is a general mechanism for aldehydes. researchgate.net

Derivatization can also be achieved through multi-step syntheses. For example, the synthesis of ethyl 2-ethyl-1H-imidazole-5-carboxylate from related precursors involves cyclocondensation reactions, followed by esterification. The resulting ester can then undergo further transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. Catalytic hydrogenation is another pathway used to modify substituents attached to the imidazole core, for instance, in the reduction of a dione (B5365651) to an alcohol, which is part of a multi-step synthesis starting from an imidazole carboxaldehyde derivative. google.com

Spectroscopic and Structural Characterization of 2 Ethyl 1h Imidazole 5 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 2-ethyl-1H-imidazole-5-carbaldehyde. The spectrum is marked by several key absorption bands. The imidazole (B134444) ring itself presents a broad N-H stretching band, typically observed in the region of 3200–3400 cm⁻¹, which is characteristic of the N-H group within the heterocyclic ring. Aromatic C-N stretching vibrations are expected to appear in the 1250–1350 cm⁻¹ range.

The ethyl substituent at the C2 position gives rise to symmetric and asymmetric C-H stretching vibrations, which are typically found between 2850 cm⁻¹ and 2970 cm⁻¹. The most indicative peak for this specific molecule is the strong C=O stretch from the aldehyde group at the C5 position. This peak is anticipated around 1700 cm⁻¹, a region typical for carbonyls in aromatic aldehydes. For comparison, in the related derivative ethyl 2-ethyl-1H-imidazole-5-carboxylate, the ester carbonyl stretch is also observed around 1700 cm⁻¹. In studies of other imidazole-carboxaldehyde derivatives, such as imidazole-2-carboxaldehyde, the aldehyde form is well-characterized by its distinct carbonyl absorption in the IR spectrum. conicet.gov.ar

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
N-H StretchImidazole Ring3200–3400 (broad)
C-H StretchEthyl Group2850–2970
C=O StretchAldehyde~1700 (strong)
C-N StretchImidazole Ring1250–1350
Ring DeformationImidazole Ring600–800

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and the carbon skeleton. For this compound, the C-H stretching and bending modes of the ethyl group are also Raman active, with bending vibrations appearing in the 1440–1480 cm⁻¹ region. The imidazole ring breathing and deformation vibrations are prominent in the Raman spectrum. Studies on related imidazole-containing molecules have shown that ring modes are sensitive to substitution, hydrogen bonding, and the local environment. For instance, a strong band around 1262 cm⁻¹ in an imidazole-terminated alkanethiol was assigned to a ring breathing vibration coupled with C-H in-plane deformation. Computational studies on imidazole-2-carboxaldehyde have also been used to simulate Raman spectra and assign vibrational modes, indicating that the technique can reveal information about the molecule's polarizability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The most downfield signal would be the aldehyde proton (-CHO), typically appearing in the δ 9.5-10.0 ppm range due to the strong deshielding effect of the carbonyl group. The imidazole ring itself has one proton at the C4 position, which would appear as a singlet in the aromatic region, generally between δ 7.0 and 8.5 ppm. The N-H proton of the imidazole ring is expected to be a broad singlet with a chemical shift that can vary depending on the solvent and concentration.

The ethyl group at the C2 position will present a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected around δ 2.8 ppm, while the methyl triplet would be further upfield, around δ 1.3 ppm.

Proton TypeMultiplicityApproximate Chemical Shift (δ, ppm)Reference
Aldehyde (CH O)Singlet9.5 - 10.0
Imidazole Ring (C4-H )Singlet7.0 - 8.5
Imidazole Ring (N-H )Broad SingletVariable
Methylene (-CH ₂CH₃)Quartet~2.8
Methyl (-CH₂CH ₃)Triplet~1.3

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, with a chemical shift expected in the δ 180-185 ppm region. The carbons of the imidazole ring (C2, C4, and C5) will appear in the aromatic region. Based on data from imidazole-2-carboxaldehyde and other derivatives, the C2 and C5 carbons, being attached to the ethyl and aldehyde groups respectively, will have distinct shifts from the C4 carbon. conicet.gov.ar The presence of tautomerism between the N1-H and N3-H forms can influence the observed chemical shifts and sometimes lead to averaged signals or peak broadening in the solid state. conicet.gov.ar The ethyl group will show two signals: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃), typically appearing upfield.

Carbon TypeApproximate Chemical Shift (δ, ppm)Reference
Aldehyde (C =O)180 - 185
Imidazole Ring (C 2, C 4, C 5)120 - 150 conicet.gov.ar
Methylene (-C H₂CH₃)~22
Methyl (-CH₂C H₃)~14 rsc.org

To provide unequivocal assignments of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the C4-H proton to the C4 carbon, as well as the methylene and methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary carbons (C2 and C5). For instance, the aldehyde proton should show a correlation to the C5 carbon, and the protons of the ethyl group should show correlations to the C2 carbon, confirming the substitution pattern on the imidazole ring. Such 2D NMR experiments have been crucial in characterizing related imidazole derivatives and their isomers. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation pattern. The nominal molecular weight of this compound (C6H8N2O) is 124.14 g/mol . tandfonline.com In mass spectrometric analysis, this compound is expected to exhibit a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique employed.

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for this compound Adducts

AdductPredicted m/zPredicted CCS (Ų)
[M+H]+125.07094123.3
[M+Na]+147.05288132.8
[M-H]-123.05638123.3
[M+NH4]+142.09748144.3
[M+K]+163.02682130.8
[M+H-H2O]+107.06092117.0
[M+HCOO]-169.06186145.9
[M+CH3COO]-183.07751167.3
Data sourced from computational predictions. uni.lu

The fragmentation of substituted imidazoles upon electron impact generally follows characteristic pathways. researchgate.net For this compound, fragmentation would likely involve the loss of the formyl group (-CHO), the ethyl group (-C2H5), or cleavage of the imidazole ring. The loss of a hydrogen atom from the aldehyde is also a common fragmentation pathway for aldehydes. bldpharm.com The study of the mass spectra of numerous substituted imidazoles has shown that they exhibit pronounced molecular ions and characteristic fragmentation patterns that are useful for structure elucidation. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

While the specific crystal structure of this compound has not been reported, analysis of structurally similar compounds provides valuable insights into its expected solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of imidazole derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. researchgate.net In the solid state, imidazole-containing compounds can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the sp2 nitrogen). researchgate.net For this compound, strong intermolecular hydrogen bonds are expected between the imidazole N-H group of one molecule and the formyl oxygen atom of a neighboring molecule.

A study of the crystal structure of a related compound, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, reveals that the crystal lattice is stabilized by intermolecular hydrogen bonds between the aldehyde oxygen and the N-H group of an adjacent molecule, with an O···H–N distance of 2.09 Å. It is also noted that bulkier alkyl groups at the 2-position can influence the packing efficiency, potentially reducing π-stacking interactions and favoring hydrogen-bonded networks.

Conformation and Planarity Analysis of Imidazole and Substituent Groups

The imidazole ring is an aromatic heterocycle and is therefore expected to be largely planar. In the case of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, the imidazole ring exhibits a nearly planar conformation. The substituent groups, the ethyl group at position 2 and the carbaldehyde group at position 5, will have preferred orientations relative to the imidazole ring to minimize steric hindrance.

The formyl group in the aforementioned analogue is oriented at a slight angle relative to the plane of the imidazole ring. The ethyl group at the 2-position is likely to adopt a conformation that minimizes steric interactions with the adjacent nitrogen atom and the hydrogen atom at the 1-position of the imidazole ring.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the imidazole ring and the carbonyl group.

Studies on imidazole-2-carbaldehyde show two main absorption bands. mdpi.comresearchgate.net A strong absorption peak around 280-287 nm is attributed to the n → π* transition of the carbonyl group, which is part of the conjugated system. mdpi.comwalisongo.ac.idresearchgate.net Another, often weaker, absorption is observed at shorter wavelengths, around 212-215 nm, which is likely due to a π → π* transition within the imidazole ring. mdpi.comwalisongo.ac.id The presence of an ethyl group at the 2-position in this compound is expected to cause a slight red shift (bathochromic shift) in these absorption maxima compared to the unsubstituted imidazole-2-carbaldehyde. For instance, the introduction of a methyl group in 4-methyl-imidazole-2-carbaldehyde leads to a red shift of the absorption peaks to 217 nm and 282 nm. mdpi.com

The pH of the solution can also influence the UV-Vis spectrum of imidazole aldehydes. For imidazole-2-carboxaldehyde, a decrease in pH leads to a decrease in the absorbance at 287 nm and an increase in the absorbance at 212 nm, which is attributed to the protonation of the imidazole ring and the hydration of the aldehyde group. walisongo.ac.id

Computational and Theoretical Investigations of 2 Ethyl 1h Imidazole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 2-ethyl-1H-imidazole-5-carbaldehyde.

Geometry Optimization and Conformational Analysis

The molecular structure of this compound consists of a planar imidazole (B134444) ring substituted with an ethyl group at the second position and a formyl group at the fifth position. Tautomerism, a common feature of imidazole derivatives, influences its geometry. This phenomenon involves the migration of a proton between the nitrogen atoms at positions 1 and 3, resulting in two distinct tautomeric forms: the N1-protonated form (this compound) and the N3-protonated form (2-ethyl-3H-imidazole-4-carbaldehyde).

Computational studies have shown that the N1-protonated tautomer is more stable in the gas phase, with a calculated energy difference of 2.5–3.1 kcal/mol compared to the N3-protonated form. The presence of the electron-withdrawing formyl group tends to stabilize the N1-protonated tautomer, while the ethyl group at the second position introduces steric hindrance that slows down the rate of interconversion between the tautomers. In the solid state, it is suggested that both tautomers can coexist in crystalline domains, a behavior observed in analogous 2-phenylimidazoles. mdpi.com

The planarity of the imidazole ring is a key structural feature. In a related analogue, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, X-ray diffraction analysis revealed a nearly planar imidazole ring with the formyl group oriented at a slight angle to the ring plane. This planarity is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing of these molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been used to analyze the electronic structure of this compound. The highest occupied molecular orbital (HOMO) is localized on the imidazole ring and the formyl group, with a calculated energy of -8.2 eV. The lowest unoccupied molecular orbital (LUMO), on the other hand, is primarily located on the carbonyl moiety and has an energy of -2.7 eV. This results in a HOMO-LUMO energy gap of 5.5 eV. The magnitude of the HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule; a larger gap suggests higher stability and lower reactivity. irjweb.com

Natural Bond Orbital (NBO) analysis has further revealed strong hyperconjugative interactions between the lone pairs of the formyl group and the π-system of the imidazole ring, which contributes to the stabilization of the N1-protonated tautomer.

Table 1: Calculated Electronic Properties of this compound

ParameterValueMethod
HOMO Energy-8.2 eVDFT/B3LYP/6-31G(d,p)
LUMO Energy-2.7 eVDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap5.5 eVDFT/B3LYP/6-31G(d,p)

Vibrational Frequency Calculations and Spectral Predictions

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. For a related compound, 2-ethyl-1H-benzo[d]imidazole, theoretical calculations have been performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-31G(d) basis set. asianpubs.orgresearchgate.net The calculated vibrational frequencies, after being scaled by appropriate factors (0.8929 for HF and 0.9614 for B3LYP), showed good agreement with the experimental FT-IR spectra. asianpubs.orgresearchgate.net This indicates that the B3LYP method is generally superior for predicting molecular vibrational spectra in this class of compounds. asianpubs.orgresearchgate.net

For ethyl 2-ethyl-1H-imidazole-5-carboxylate, a structurally similar compound, characteristic vibrational modes have been identified. These include the N–H stretch (around 3200–3400 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C–N stretches of the aromatic ring (1250–1350 cm⁻¹). The ethyl groups exhibit symmetric and asymmetric C–H stretches in the range of 2850–2970 cm⁻¹. These assignments are supported by DFT calculations.

NMR Chemical Shift Predictions

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the structural elucidation of molecules. For imidazole derivatives, DFT-GIAO methods have been used to calculate NMR shifts, taking into account the effects of tautomerization and intermolecular interactions. mdpi.com

In the case of ethyl 2-ethyl-1H-imidazole-5-carboxylate, the ¹H NMR spectrum shows a characteristic singlet for the NH proton between δ 12.1 and 12.5 ppm. The protons of the ethyl ester group appear as a quartet and a triplet, while the ethyl substituent at position 2 also shows distinct multiplet and triplet signals. While specific predicted NMR data for this compound is not detailed in the provided search results, the general approaches used for similar imidazole compounds are applicable. mdpi.commdpi.com

Thermochemical Studies and Energy Landscapes

Thermochemical studies provide data on the energetic properties of molecules, which is fundamental to understanding their stability and reactivity.

Standard Enthalpies of Formation

While specific experimental or calculated values for the standard enthalpy of formation of this compound were not found in the provided search results, computational methods can be used to estimate this property. Thermochemical parameters are often calculated following geometrical optimization and frequency calculations. mdpi.com For instance, in a study of related benzimidazole (B57391) derivatives, various thermochemical values were calculated to understand the stability of different tautomers. mdpi.com The energy difference between tautomers of 2-substituted imidazoles, such as the 2.5–3.1 kcal/mol difference for the ethyl-substituted imidazole, provides insight into the relative stabilities and the energy landscape of the molecule.

Sublimation Enthalpies

There is no specific experimental or computationally derived data available in the public domain for the sublimation enthalpy of this compound. Thermodynamic properties such as sublimation enthalpy are crucial for understanding the phase transition behavior and lattice energy of a crystalline solid. However, studies providing these values for this specific imidazole derivative have not been identified.

Molecular Modeling and Simulation Approaches

While molecular modeling and simulation are powerful tools for investigating the behavior of chemical compounds, specific applications of these techniques to this compound are not documented in the available scientific literature.

No specific molecular dynamics (MD) simulation studies for this compound have been found. Such simulations would be valuable for understanding the conformational dynamics of the molecule, its solvation properties, and its behavior in a biological environment over time.

Detailed molecular docking studies of this compound with specific enzyme targets are not described in the available research. While imidazole-containing compounds are known to interact with a variety of proteins, the specific interactions of this aldehyde derivative have not been reported.

There are no published molecular docking or other ligand-protein interaction studies detailing the binding of this compound to phosphodiesterase (PDE) enzymes.

Similarly, no research could be found that specifically investigates the interaction of this compound with guanylate cyclase enzymes through molecular docking or other computational methods.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Prediction of Reactivity and Selectivity based on Electronic Descriptors

While computational studies on related imidazole derivatives exist, there is a lack of specific research that predicts the reactivity and selectivity of this compound using electronic descriptors. Such studies would typically involve the calculation of parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges to understand its chemical behavior in reactions.

Biological and Pharmacological Research of 2 Ethyl 1h Imidazole 5 Carbaldehyde Derivatives

Antimicrobial Activities of Imidazole (B134444) Carbaldehyde Derivatives

Imidazole derivatives are well-established for their broad-spectrum antimicrobial activities. ijesrr.org The imidazole ring is a key component in many antifungal and antibacterial drugs. researchgate.netmdpi.com The introduction of a carbaldehyde group and other substituents can modulate this activity, leading to the discovery of new potent antimicrobial agents. ijesrr.org

Derivatives of imidazole carbaldehyde have shown considerable promise as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. ijesrr.orgmdpi.com The mechanism of action often involves the disruption of essential cellular processes in bacteria, such as DNA replication and cell wall synthesis. mdpi.com

For instance, a study on 2-chloro-7-methyl-3-formyl quinoline-imidazole hybrids demonstrated potent antimicrobial activity against bacteria like E. coli, P. aeruginosa, Bacillus subtilis, and B. megaterium. researchgate.net Similarly, hybrids of 5-nitroimidazole and pyrrole (B145914) have shown activity against S. aureus and E. coli, although less potent than the reference drug ceftriaxone. nih.gov Another study highlighted that 1,2,3-triazole derivatives of metronidazole (B1676534) exhibited significant activity against E. coli and P. aeruginosa, with some compounds also showing efficacy against S. aureus and S. epidermidis. nih.gov

The antibacterial spectrum can be broad, with many synthesized compounds inhibiting a wide variety of bacterial species. ijesrr.org The structure-activity relationship (SAR) is crucial, as the nature and position of substituents on the imidazole ring significantly influence the antibacterial potency. ijesrr.org

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

Compound Class Bacterial Strain(s) Activity/MIC Value Reference(s)
5-Nitroimidazole/pyrrole hybrids S. aureus, E. coli MIC: 20–70 µM nih.gov
Metronidazole-1,2,3-triazole hybrids E. coli, P. aeruginosa IC₅₀: 360–710 nM nih.gov
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles K. pneumoniae, E. coli MIC: 40–80 µM nih.gov
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts Various, including S. aureus, E. faecalis MIC: up to 4 μg/mL nih.gov

The imidazole scaffold is famously associated with antifungal agents like ketoconazole, miconazole, and clotrimazole, which primarily act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.nettheaspd.com Research into new imidazole carbaldehyde derivatives continues to yield compounds with significant antifungal properties. nih.govtheaspd.com

These derivatives have been tested against a range of pathogenic fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. theaspd.com Several synthesized compounds have demonstrated minimum inhibitory concentration (MIC) values that are comparable or even superior to standard antifungal drugs like fluconazole. theaspd.com Structure-activity relationship (SAR) analyses indicate that specific substitutions on the imidazole ring can enhance this antifungal efficacy. theaspd.com

For example, a series of 2,4,5-triarylimidazole derivatives were screened against Candida albicans and showed moderate to potent activity. researchgate.net Similarly, certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts displayed antifungal activity. nih.gov The development of novel imidazole derivatives remains a key strategy in overcoming the challenge of emerging resistance in pathogenic fungi. theaspd.com

Table 2: Antifungal Activity of Selected Imidazole Derivatives

Compound Class Fungal Strain(s) Activity/MIC Value Reference(s)
Novel Imidazole Derivatives Candida albicans, Aspergillus niger, Cryptococcus neoformans MIC values comparable to fluconazole theaspd.com
2,4,5-Triarylimidazole derivatives Candida albicans Moderate to potent activity researchgate.net
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts C. tenuis, A. niger MIC: 62.5-125 μg/mL nih.gov
Carboxamide derivatives with 1,2,3-triazole Sclerotinia sclerotiorum, Botrytis cinerea EC₅₀: 1.08-8.75 μg/mL nih.gov

The imidazole ring, particularly in the form of nitroimidazoles, is a well-established pharmacophore for treating infections caused by protozoan parasites and Trichomonas. Metronidazole, a prominent member of this class, is widely used for such indications. The antiparasitic action of these compounds is often linked to the reduction of the nitro group under the anaerobic conditions found in these organisms, leading to the formation of cytotoxic radicals that damage cellular macromolecules like DNA.

Research has explored the synthesis of new imidazole derivatives to enhance efficacy and overcome resistance. For instance, linking the 2-methyl-5-nitro-1H-imidazole core (related to metronidazole) to a 1,2,3-triazole ring has been investigated as a strategy to develop new antiparasitic agents. nih.gov These molecular hybrids aim to combine the therapeutic advantages of different heterocyclic systems to create more potent drugs. nih.gov

Anticancer and Antitumor Potential of Imidazole Carbaldehyde Derivatives

The imidazole scaffold has emerged as a privileged structure in the design of anticancer agents. nih.gov Numerous imidazole-containing compounds have been developed and clinically approved for cancer treatment, acting through various mechanisms. nih.gov Derivatives of imidazole carbaldehyde are actively being investigated for their potential to inhibit tumor growth and proliferation. nih.govresearchgate.net

Imidazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.gov For example, a series of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives were synthesized and shown to inhibit the proliferation of Ehrlich Ascites Tumor (EAT) cells in vivo. nih.govresearchgate.net These compounds also reduced ascites volume and increased the survival time in animal models. nih.govresearchgate.net

The antiproliferative activity is often dependent on the specific substitutions on the imidazole ring. Studies on 2-aryl-1H-phenanthro[9,10-d]imidazoles revealed extremely potent cytotoxic activity, with some derivatives showing sub-nanomolar IC₅₀ values against cell lines like MCF-7 (breast cancer) and AGS (gastric cancer). Similarly, new 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have shown excellent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cells, with one derivative being significantly more potent than cisplatin (B142131) and doxorubicin. nih.gov These potent compounds often trigger apoptosis (programmed cell death) and can cause cell cycle arrest in cancer cells. nih.govnih.gov

Table 3: Anticancer Proliferative Activity of Selected Imidazole Derivatives

Compound Class Cancer Cell Line(s) Activity/IC₅₀ Value Reference(s)
N-Substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehydes Ehrlich Ascites Tumor (EAT) Inhibition of proliferation in vivo nih.govresearchgate.net
2-Aryl-1H-phenanthro[9,10-d]imidazoles AGS, MCF-7 IC₅₀: as low as 0.07 nM
2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides A549, SW480 IC₅₀: 0.15-3.68 µM for lead compound nih.gov
Imidazole-Pyridine Hybrids BT474 (breast cancer) IC₅₀: 35.56–45.82 μM nih.gov

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are critical for tumor growth and survival. Imidazole derivatives have been successfully designed as inhibitors of various enzymes involved in oncogenic signaling pathways. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is linked to cancer progression and metastasis. While direct evidence for 2-ethyl-1H-imidazole-5-carbaldehyde derivatives as FAK inhibitors is limited in the provided context, the broader class of imidazole-based compounds has been studied for this purpose.

More broadly, imidazole derivatives have been developed as potent inhibitors of other critical cancer-related enzymes:

Epidermal Growth Factor Receptor (EGFR): Some imidazole-based compounds have been designed as EGFR inhibitors, showing IC₅₀ values in the nanomolar range and effectively halting the growth of cancer cells that rely on this pathway. rsc.org

Topoisomerase IIα: This enzyme is essential for DNA replication in proliferating cells. Certain benzimidazole (B57391) derivatives have been found to target and inhibit topoisomerase IIα, leading to cell cycle arrest and apoptosis. nih.gov

Tubulin: Imidazole-containing compounds have been developed as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death. nih.gov

The versatility of the imidazole scaffold allows it to be tailored to fit the active sites of these diverse enzymatic targets, making it a valuable platform for developing next-generation targeted cancer therapies. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

Imidazole derivatives have demonstrated a broad spectrum of biological activities, including notable anti-inflammatory and analgesic properties. dntb.gov.uanih.gov Studies on various imidazole analogues have shown their potential to alleviate inflammation and pain, with some compounds exhibiting efficacy comparable to established drugs like diclofenac. dntb.gov.uanih.gov

One study focused on a series of novel imidazole analogues, evaluating their anti-inflammatory and analgesic activities using carrageenan-induced paw edema and hot plate methods, respectively. dntb.gov.ua The results indicated that specific derivatives possessed significant biological effects. For instance, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) displayed noteworthy analgesic activity, while compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) showed potent anti-inflammatory effects. dntb.gov.ua Molecular docking studies suggested that these compounds may exert their effects through the inhibition of the COX-2 receptor. dntb.gov.uanih.gov

Another investigation into imidazole alkaloids revealed their ability to inhibit pro-inflammatory mechanisms in human neutrophils and demonstrate anti-inflammatory properties in vivo. nih.gov These findings underscore the potential of the imidazole scaffold in developing new anti-inflammatory and analgesic agents.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Imidazole Derivatives

Compound Analgesic Activity (% at 100 mg/kg b.w.) Anti-inflammatory Activity (% at 100 mg/kg b.w.)
2g 89% -
2a - 100%
2b - 100%
Diclofenac Salt - 100% (at 50 mg/kg b.w.)

Data sourced from a study on novel imidazole derivatives. dntb.gov.ua

Antiviral and Anti-HIV Investigations

The imidazole nucleus is a key structural component in various compounds with antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Research has focused on synthesizing and evaluating imidazole derivatives as potential anti-HIV agents, with some showing promising results. nih.govnih.gov

A study on novel 2-(5-aryl-1H-imidazol-1-yl) derivatives identified several compounds with significant inhibitory activity against the interaction between HIV-1 Vpu and host BST-2 proteins. nih.gov Specifically, compounds 17b and 20g demonstrated consistent inhibitory activity in biochemical assays, with IC₅₀ values of 11.6 ± 1.1 μM and 17.6 ± 0.9 μM, respectively. nih.gov Furthermore, compound 17b exhibited an EC₅₀ of 6.3 ± 0.7 μM in a cell-based HIV-1 antiviral assay, highlighting its potential as a starting point for the development of new anti-HIV therapeutics. nih.gov

Other research has explored imidazole-amide conjugates as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some demonstrating potent antiviral activity against both wild-type and resistant HIV-1 strains. nih.gov The structural diversity and varied mechanisms of action make imidazole derivatives a promising class of compounds in the ongoing search for novel antiviral and anti-HIV drugs. researchgate.netamazonaws.com

Table 2: Anti-HIV Activity of Selected Imidazole Derivatives

Compound Assay IC₅₀ / EC₅₀
17b HIV-1 Vpu-Host BST-2 AlphaScreen™ IC₅₀: 11.6 ± 1.1 μM
Cell-based HIV-1 Antiviral Assay EC₅₀: 6.3 ± 0.7 μM
20g HIV-1 Vpu-Host BST-2 AlphaScreen™ IC₅₀: 17.6 ± 0.9 μM

Data from a study on 2-(5-aryl-1H-imidazol-1-yl) derivatives. nih.gov

Enzyme Modulation and Receptor Binding Studies

The imidazole scaffold is known for its ability to interact with various biological targets, including enzymes and receptors, thereby modulating their activity. This interaction is often central to the pharmacological effects observed with imidazole derivatives.

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes. The aldehyde group present in the core structure can form Schiff bases with amino groups in proteins, potentially leading to the modulation of enzyme activity. For example, imidazole derivatives have been shown to interact with and inhibit oxidoreductases.

In the context of cancer therapy, imidazole-based compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in many cancers. nih.gov One study reported the development of imidazole derivatives that effectively inhibited EGFR enzymatic activity, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compounds 2c and 2d showed EGFR inhibitory IC₅₀ values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. nih.gov Further optimization led to compound 3c , which exhibited even more potent EGFR inhibition with an IC₅₀ of 236.38 ± 0.04 nM. nih.gov

Another area of investigation is the inhibition of pancreatic lipase (B570770) (PL), a target for anti-obesity drugs. europeanreview.org Pyrazole-fused benzimidazole derivatives have been designed and synthesized, with some showing potent PL inhibition. europeanreview.org

The interaction of this compound derivatives with enzymes and receptors can lead to the modulation of various biochemical pathways. By inhibiting or activating specific enzymes, these compounds can influence metabolic processes and signaling cascades. For instance, the inhibition of oxidoreductases can alter the levels of reactive oxygen species (ROS), which play a role in numerous physiological and pathological processes.

Furthermore, the binding of imidazole derivatives to G protein-coupled receptors (GPCRs) has been a subject of interest due to the central role of these receptors in a wide array of physiological functions. The ability of these compounds to modulate such pathways underscores their therapeutic potential for a variety of conditions.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. jopir.in

Modifications to the substituents on the imidazole ring of this compound derivatives can have a significant impact on their biological activity. dntb.gov.uasapub.org For example, in the development of anti-inflammatory and analgesic agents, the nature of the substituents at various positions of the imidazole core was found to be critical. dntb.gov.ua

SAR studies on anti-HIV imidazole derivatives have indicated that the presence of two aromatic rings and the N-heterocyclic moiety are important for their inhibitory activity against the HIV-1 IN and LEDGF/p75 protein-protein interaction. nih.gov The position of substituents can also be crucial; for instance, substitutions at the ortho-position of a phenyl ring have been shown to significantly enhance anti-HIV activity in some series of imidazole derivatives. amazonaws.com

Pharmacophore Identification and Optimization

The design and discovery of novel therapeutic agents based on the this compound scaffold rely heavily on the principles of pharmacophore identification and optimization. A pharmacophore is an abstract concept that describes the spatial arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that are necessary for a molecule to interact with a specific biological target and elicit a particular response. By identifying and refining these pharmacophoric features, medicinal chemists can rationally design more potent and selective drug candidates.

Pharmacophore Modeling and Identification

Pharmacophore models for derivatives of imidazole-containing compounds are typically developed using computational techniques that analyze the three-dimensional (3D) structures of a set of active molecules. These methods aim to identify the common structural features responsible for their biological activity. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are instrumental in this process.

One common approach involves aligning a series of active compounds and identifying the spatial arrangement of key functional groups that are consistently present. For instance, in the development of inhibitors for specific enzymes, the imidazole ring itself often serves as a crucial pharmacophoric element, acting as a hydrogen bond acceptor or donor, or as an aromatic center that can engage in π-π stacking interactions with amino acid residues in the active site of the target protein. nih.gov

A review of pharmacophore-based analysis of imidazole core analogues highlights that the imidazole ring can function as a ring aromatic or a hydrophobic center, depending on the nature of its substituents. tci-thaijo.org Substitution with a benzene (B151609) ring, for example, often leads to the imidazole acting as a hydrogen bond donor. tci-thaijo.org Conversely, the addition of a hydrophobic ring and a long aliphatic chain can confer anticonvulsant and anti-inflammatory properties. tci-thaijo.org

In a study focused on antibacterial agents, semiempirical calculations revealed that the negative electrostatic potentials around the nitrogen atoms of the imidazole moiety, along with the oxygen of a phenoxy group, directly influence the antibacterial activity against Staphylococcus aureus. nih.gov This finding underscores the importance of electrostatic features in the pharmacophore for this particular biological activity.

Pharmacophore-Based Optimization Strategies

Once a pharmacophore model has been established, it serves as a guide for the optimization of lead compounds. This process involves modifying the chemical structure of the initial derivatives to better fit the pharmacophore model, thereby enhancing their biological activity. Optimization strategies can include:

Substitution and Functional Group Modification: Introducing or modifying substituents on the imidazole ring or its side chains to enhance interactions with the target. For example, in the development of imidazole chalcones as antimitotic agents, a comprehensive structure-activity relationship (SAR) study focused on variations in the length of the molecule, the nature of the Michael acceptor, and the substitution pattern of an attached aromatic ring. nih.gov This led to the identification of second-generation analogs with superior bioactivity. nih.gov

Scaffold Hopping: Replacing the central imidazole core with other heterocyclic systems while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

Hybrid Pharmacophore Approach: Combining the pharmacophoric features of two or more known active molecules to create a new hybrid molecule with potentially enhanced or dual activity. For instance, a library of novel imidazole-1,2,3-triazole hybrids was designed and synthesized based on this approach, resulting in compounds with significant anticancer activity. mdpi.comnih.gov

The following table summarizes key pharmacophoric features identified in various studies on imidazole derivatives and the resulting optimization insights.

Target/ActivityKey Pharmacophoric FeaturesOptimization InsightsReference
Anticancer (Antimitotic)Imidazole ring, Chalcone (B49325) backbone, Specific substitutions on aromatic ringElongated chalcone analogues with the imidazole ring are essential for cytotoxicity. Para-fluoro substitution on ring B enhances activity. nih.gov
Antibacterial (S. aureus)Negative electrostatic potential on imidazole nitrogen and phenoxy oxygenEnhancing negative potential through appropriate substitutions can increase bactericidal activity. nih.gov
Anticancer (GSK-3β inhibitors)Imidazole core, Triazole moiety, Phenyl substituentsThe combination of imidazole and 1,2,3-triazole pharmacophores leads to potent anticancer agents. mdpi.comnih.gov
General (Review)Imidazole as aromatic/hydrophobic center, H-bond donor with benzene substitutionSubstitution with specific pharmacophoric features aids in synthesizing selective antagonists for various diseases. tci-thaijo.org

Research Findings in Pharmacophore Optimization

Detailed research into the optimization of imidazole derivatives has yielded significant findings. In the pursuit of potent CXCR3 antagonists, a series of imidazole derivatives were systematically designed and optimized. nih.gov This effort focused not only on improving antagonism but also on enhancing pharmacokinetic properties and reducing the formation of undesirable glutathione (B108866) conjugates. nih.gov

Similarly, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives led to the development of potent inhibitors of VIM-type metallo-β-lactamases. mdpi.com X-ray crystallographic analyses revealed that appropriate substituents at the 1-position of the imidazole ring were crucial for achieving potent inhibition by engaging with flexible active site loops of the enzyme. mdpi.com

Furthermore, in the development of xanthine (B1682287) oxidase inhibitors, a series of 1-hydroxy-2-phenyl-1H-imidazole derivatives were designed. researchgate.net A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was constructed to understand the structural basis of their inhibitory activity, highlighting the importance of specific substitutions for potency. researchgate.net

Advanced Applications of 2 Ethyl 1h Imidazole 5 Carbaldehyde in Materials Science and Catalysis

Building Block for Functional Materials

The bifunctional nature of 2-ethyl-1H-imidazole-5-carbaldehyde, possessing both a nucleophilic imidazole (B134444) ring and an electrophilic aldehyde group, makes it a prime candidate for the synthesis of novel functional materials.

Imidazole derivatives are incorporated into polymer chains to impart specific properties such as thermal stability, conductivity, and catalytic activity. The aldehyde functionality of this compound provides a reactive handle for polymerization and functionalization. For instance, the aldehyde group can readily react with amines to form Schiff bases (imines), creating cross-linked polymers or introducing pendant imidazole groups onto existing polymer backbones. These functionalized polymers can find use as recyclable catalyst supports, where the imidazole units act as ligands for metal catalysts. rsc.org

Research into related imidazole derivatives demonstrates their utility in creating advanced polymers. Chiral polymers incorporating imidazole units have been synthesized and used as recyclable ligands for copper-catalyzed asymmetric reactions, showcasing the potential for creating sophisticated, reusable catalytic materials. rsc.org

Polymer TypeRole of Imidazole-CarbaldehydePotential Application
Cross-linked PolymersActs as a cross-linking agent via Schiff base formation with diamines.Thermosetting resins, sorbents.
Pendant-Functionalized PolymersGrafted onto polymer backbones to introduce imidazole units.Recyclable catalyst supports, metal-ion scavenging resins. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms of the imidazole ring in this compound are excellent coordinating sites for metal ions, making it a suitable building block for MOFs. ajol.info Specifically, this class of compounds is integral to the formation of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs known for their exceptional thermal and chemical stability. nih.gov

In the construction of ZIFs, the imidazole derivative acts as the organic linker, bridging metal centers (such as zinc or cobalt) to form a three-dimensional, porous structure. nih.gov While the parent imidazole is commonly used, substituted imidazoles like this compound can introduce functionality into the framework's pores. The aldehyde group can be used for post-synthetic modification, allowing other molecules to be anchored within the MOF, or it can directly influence the framework's properties, such as its selectivity in adsorption processes. researchgate.net Studies on analogous imidazole carboxylates have shown their ability to form stable complexes with metal ions like cadmium, where the imidazole ring and the oxygen-containing functional group both participate in coordination, a principle that extends to aldehyde-substituted imidazoles.

Catalytic Applications of this compound Derivatives and Related Imidazole Carbaldehydes

The imidazole moiety is a "privileged structure" that appears in many natural enzymes and synthetic catalysts. nih.gov Derivatives of this compound are leveraged for their catalytic prowess, particularly in ligand design, asymmetric synthesis, and environmental applications.

The nitrogen atoms in the imidazole ring readily coordinate with transition metals, making imidazole derivatives highly effective ligands in catalysis. ajol.infonih.gov The resulting metal complexes are active catalysts for a variety of organic transformations. For example, copper complexes containing imidazole-2-carboxaldehyde have been synthesized and shown to possess oxidase-like activity, capable of catalyzing oxidation reactions. nih.gov The ligand coordinates to the copper ion through both a ring nitrogen and the aldehyde's oxygen atom. nih.gov Similarly, cobalt and iron complexes with imidazole and other co-ligands have been developed for their catalytic potential. ijper.org The this compound scaffold allows for the synthesis of heteroleptic complexes, where the imidazole unit provides a stable anchor to the metal center, influencing the electronic and steric environment of the catalyst. ijper.org

Metal CenterImidazole Ligand TypeCatalytic ApplicationReference
Copper (Cu)Imidazole-2-carboxaldehydeOxidase-like activity, colorimetric detection. nih.gov
Iron (Fe)ImidazoleBiofilm inhibition. ijper.org
Cobalt (Co)ImidazolePotential metallodrug development. ijper.org
Zinc (Zn)Salicylaldehyde thiosemicarbazone and ImidazoleAntibacterial activity. nih.gov

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is crucial in the pharmaceutical industry. Imidazole-based ligands have been ingeniously modified to create highly effective chiral catalysts. By constructing bicyclic systems or introducing chiral substituents, researchers have developed imidazole catalysts that achieve excellent enantioselectivity in various reactions. acs.org

For instance, a family of chiral bicyclic imidazole catalysts derived from imidazole and acrolein has been successfully used in the kinetic resolution of alcohols and the asymmetric Steglich rearrangement. acs.org Another innovative approach involves creating chiral biaryl ligands that incorporate an imidazole ring. These P,N-ligands have demonstrated exceptional performance in copper-catalyzed asymmetric A³-coupling reactions, overcoming challenges associated with the rotational stability of five-membered heterocycles in biaryl systems. acs.org The development of asymmetric catalysis can also involve chiral aggregates, where changing solvent compositions can enhance enantioselectivity by promoting the formation of organized catalyst assemblies. nih.gov These strategies underscore the vast potential of using tailored imidazole scaffolds for demanding stereoselective transformations.

The urgent need to address rising atmospheric carbon dioxide levels has spurred research into materials for CO₂ capture and conversion. Imidazole-based materials have emerged as highly promising candidates for these applications. nih.gov The nitrogen atoms in the imidazole ring can act as Lewis bases, interacting with the Lewis acidic carbon atom of CO₂. researchgate.net

Several strategies utilizing imidazoles have been developed:

Aqueous Imidazole Solutions: Aqueous solutions of polyalkylated imidazoles have been screened for their CO₂ absorption capacity. A positive correlation has been found between the basicity (pKa) of the imidazole and its ability to capture CO₂. ntnu.no

Zeolitic Imidazolate Frameworks (ZIFs): As mentioned earlier, ZIFs are highly effective at selectively adsorbing CO₂ from gas mixtures. nih.govresearchgate.net Their porous structure and the chemical nature of the imidazole linkers allow for efficient and reversible CO₂ capture.

Immobilized Ionic Liquids: Imidazole-based ionic liquids can be immobilized on solid supports like zeolites. These composite materials have shown excellent catalytic performance in the conversion of CO₂ into valuable chemicals, such as the synthesis of propylene (B89431) carbonate from CO₂ and propylene oxide, with high conversion rates and catalyst reusability. mdpi.com

Functionalized Nanomaterials: In one study, 2-ethyl-4-methylimidazole (B144543) was coupled to carbon nanotube paper, creating a material that could spontaneously capture atmospheric CO₂ and release it upon exposure to sunlight. researchgate.net

Organocatalysis and Metal-Free Catalysis

The imidazole framework is a cornerstone in the development of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offering a sustainable alternative to traditional metal-based catalysts. ias.ac.in While this compound itself is primarily a substrate, its aldehyde functionality is central to key metal-free transformations, particularly in the synthesis of activated amides.

Recent research has established an efficient, organocatalytic, and metal-free method for converting a wide array of aldehydes into N-acyl imidazoles and other "readily modifiable" amides. acs.orgacs.org This transformation is significant because it converts relatively simple starting materials into highly versatile and reactive intermediates for further synthetic steps. The process typically involves reacting an aldehyde with a nucleophile, such as imidazole, in the presence of an organocatalytic system like cetyltrimethylammonium bromide (CTAB) and tert-butyl hydroperoxide (t-BuOOH). acs.orgacs.org

This protocol is noted for its tolerance of various functional groups on both the aldehyde and the nucleophile, accommodating a range of electronic and structural properties. acs.orgacs.org The reaction proceeds under mild conditions and avoids the use of toxic heavy metals, aligning with the principles of green chemistry. acs.orgacs.org Given that the methodology is effective for a variety of aromatic and aliphatic aldehydes, it is highly probable that this compound can serve as a suitable substrate, yielding the corresponding N-acyl imidazole derivative.

The table below summarizes the scope of this organocatalytic approach, demonstrating its versatility.

Table 1: Scope of Organocatalytic Synthesis of Activated Amides from Aldehydes acs.orgacs.org
Aldehyde TypeNucleophileProduct TypeKey Features
Aromatic Aldehydes (e.g., Benzaldehydes)Imidazole, Benzimidazole (B57391)N-Acyl imidazole, N-Acyl benzimidazoleGood to excellent yields, tolerant of diverse electronic properties. acs.orgacs.org
Heteroaromatic Aldehydes (e.g., Furan derivatives)SaccharinN-Acyl saccharinDemonstrates versatility with heterocyclic substrates. acs.orgacs.org
α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde)SaccharinN-Acyl saccharinGood yields, preserving the unsaturated bond. acs.orgacs.org
Aliphatic AldehydesSaccharinN-Acyl saccharinModerate yields, may require longer reaction times. acs.orgacs.org
Organometallic Aldehydes (e.g., Ferrocenecarboxaldehyde)SaccharinN-Acyl saccharinAccommodates organometallic substrates. acs.orgacs.org

Applications in Advanced Organic Synthesis Beyond Medicinal Chemistry

The utility of this compound extends into advanced organic synthesis, primarily through its conversion to other valuable chemical entities. The N-acyl imidazoles, produced via the organocatalytic methods described above, are not end products but rather powerful reagents for constructing complex molecular architectures. acs.orgacs.orgnih.gov

Reagents for Bond Formation: N-acyl imidazoles are recognized as highly effective acylating agents. nih.gov Their enhanced reactivity compared to simple amides allows them to participate in a variety of transformations that are otherwise difficult. These activated amides are frequently used in transition-metal-free coupling reactions to forge new carbon-carbon, carbon-nitrogen, carbon-oxygen, and other heteroatom bonds. acs.orgacs.org This capability makes them crucial tools for synthesizing complex molecules without the need for metal catalysts, which can be costly and difficult to remove from the final products. acs.orgacs.org

Polymer Science and Functional Materials: The imidazole scaffold, central to this compound, has also found a place in materials science. Researchers have designed imidazole-based organocatalysts for the bulk polymerization of lactide isomers to produce polylactide (PLA), a biodegradable polymer. rsc.org While not a direct application of this compound itself, this demonstrates the potential of its core structure to be incorporated into catalysts for creating sustainable materials. The enzyme-mimicking design of these catalysts allows for controlled polymerization, highlighting a sophisticated application of imidazole chemistry in polymer synthesis. rsc.org

Future Research Directions and Translational Perspectives for 2 Ethyl 1h Imidazole 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of substituted imidazoles is well-established, future research should focus on developing more efficient, cost-effective, and environmentally benign methods for producing 2-ethyl-1H-imidazole-5-carbaldehyde and its analogs. nih.gov Current methods often involve multi-step reactions, expensive catalysts, or harsh conditions. nih.govnih.gov

Future research can be directed towards:

Green Chemistry Approaches: Exploring synthetic pathways that utilize green tools such as microwave irradiation, ultrasound, and ball milling can lead to sustainable production with high yields and shorter reaction times. researchgate.net The use of renewable feedstocks and solvent-free reaction conditions is a key goal. numberanalytics.com

Advanced Catalysis: Investigating novel catalysts, including polymer-supported catalysts, nanocatalysts, and reusable options like zeolites (e.g., ZSM-11), can improve efficiency and selectivity. nih.govnih.govrsc.org For instance, HBF4–SiO2 has been identified as a highly effective and recyclable catalyst for imidazole (B134444) synthesis. rsc.org

Multicomponent Reactions (MCRs): Expanding the use of one-pot multicomponent reactions offers a powerful strategy for generating molecular complexity and synthesizing libraries of derivatives from simple precursors, minimizing intermediate separation steps. nih.govresearchgate.net

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

Synthetic StrategyKey AdvantagesRelevant Catalyst/Method
Microwave-Assisted Synthesis Rapid reaction times, high yields, energy efficiency. researchgate.netMicrowave irradiation, often with a catalyst. nih.gov
Zeolite Catalysis Reusability, high catalytic activity, environmentally friendly. nih.govZSM-11 Zeolite. nih.gov
Supported Acid Catalysis High efficiency, recyclability, selectivity control. rsc.orgHBF4–SiO2. rsc.org
Polymer-Supported Synthesis Simplified purification, potential for automation. nih.govnih.govVarious polymer-supported catalysts. nih.gov

Deepening the Understanding of Biological Mechanisms of Action

Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.commdpi.comresearchgate.net However, the specific mechanisms of action for this compound are not fully elucidated.

Future investigations should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or cellular pathways that the compound interacts with. The imidazole ring is known to be a part of crucial biological molecules like the amino acid histidine, participating in enzymatic catalysis. nih.gov

Elucidate Biochemical Interactions: The aldehyde group is a key reactive moiety capable of forming Schiff bases with amino groups in proteins, potentially modulating their function. Detailed biochemical assays are needed to understand these interactions and their downstream effects on cellular processes like DNA replication or cell wall synthesis. mdpi.com

Explore Anti-infective Potential: Given the known antimicrobial properties of imidazoles, it is crucial to investigate the compound's efficacy against a broader range of pathogens, including drug-resistant strains. mdpi.comresearchgate.net Mechanistic studies could reveal novel ways to combat antimicrobial resistance, such as by inhibiting biofilm formation or interfering with quorum sensing. mdpi.com

Investigate Anticancer Activity: Preliminary studies on other imidazole derivatives suggest potential antitumor properties. nih.gov Research should explore the effect of this compound on various cancer cell lines, focusing on its ability to induce apoptosis, inhibit cell proliferation, or overcome drug resistance.

Rational Design of New Derivatized Leads for Therapeutic Applications

The structure of this compound serves as an excellent starting point for the rational design of new therapeutic agents. By modifying its functional groups, researchers can optimize its pharmacological properties.

Key strategies for future work include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives by modifying the ethyl group at the C2 position and transforming the aldehyde at the C5 position into other functional groups (e.g., amines, acids, esters). This will help establish clear relationships between chemical structure and biological activity. numberanalytics.com

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can enhance potency, selectivity, and pharmacokinetic profiles. numberanalytics.com

Target-Based Drug Design: Once specific molecular targets are identified (as per section 8.2), computational modeling and molecular docking can be used to design derivatives with improved binding affinity and specificity. nih.govnih.gov This approach has been successfully used to develop imidazole-based inhibitors for targets like EGFR. nih.gov

Development of Supramolecular Complexes: The imidazole ring has a strong affinity for metal ions like platinum, gold, and copper. nih.gov Designing supramolecular complexes incorporating this compound could lead to novel anticancer agents with unique mechanisms of action, potentially overcoming resistance to existing drugs. nih.gov

Design ApproachObjectiveExample Application
SAR Studies Optimize potency and selectivity.Modifying substituents to improve antimicrobial activity. numberanalytics.com
Computational Docking Predict and improve binding to a specific target. nih.govDesigning inhibitors for viral proteases like SARS-CoV-2 Mpro. nih.gov
Supramolecular Chemistry Create novel metal-based therapeutics.Developing platinum or gold-based anticancer complexes. nih.gov

Expanding Applications in Catalysis and Advanced Materials Science

Beyond pharmaceuticals, the unique chemical properties of the imidazole ring make it a valuable component in catalysis and materials science. nih.govnumberanalytics.com

Future research should explore:

Homogeneous and Heterogeneous Catalysis: The imidazole moiety can act as a catalyst itself or as a ligand in metal-based catalysts for various organic transformations. sciopen.comresearchgate.net Research into immobilizing this compound or its derivatives onto solid supports could yield novel, recyclable heterogeneous catalysts.

Advanced Polymers and Coatings: Imidazole-based polymers are known for their high thermal stability and ionic conductivity. numberanalytics.com Derivatives of this compound could be used as monomers or cross-linking agents to create new functional polymers for electronics or specialized coatings.

Corrosion Inhibition: Imidazole derivatives have been studied as effective corrosion inhibitors for metals like copper. researchgate.net The potential of this compound in this area warrants investigation.

Nanomaterials: Recent studies have shown that imidazole compounds can be used to coat copper nanoparticles, enhancing their resistance to oxidation and improving their sintering properties for applications in printed electronics. mdpi.com This approach could be extended to other metallic nanoparticles.

Environmental Applications: Imidazole-functionalized materials are being explored for their ability to capture heavy metals and CO2, suggesting potential roles in environmental remediation. numberanalytics.com

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational and experimental methods is crucial for accelerating the discovery and development process. This synergistic approach allows for the prediction of properties and activities before committing to resource-intensive laboratory synthesis and testing.

Future directions include:

Predictive Modeling: Employing computational tools like Density Functional Theory (DFT) and COSMOtherm to predict the physicochemical properties (e.g., density, viscosity, reactivity) of new derivatives. researchgate.netmdpi.com This can guide the selection of the most promising candidates for synthesis.

Virtual Screening and Docking: Using in silico molecular docking to screen large virtual libraries of derivatives against known biological targets can efficiently identify potential hits for further experimental validation. nih.govnih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase, helping to avoid costly failures in later stages of development. nih.gov

Mechanism Elucidation: Combining experimental results with computational simulations can provide a deeper, atomic-level understanding of how this compound and its derivatives interact with biological targets or function as catalysts.

By pursuing these integrated research avenues, the scientific community can systematically explore and harness the full potential of this compound, paving the way for innovative solutions in medicine, catalysis, and materials science.

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common synthetic pathway involves reductive amination or condensation reactions. For example, sodium tris(acetoxy)borohydride in 1,2-dichloroethane under inert atmosphere achieves a 53.6% yield for related imidazole-carbaldehyde derivatives . Key optimization parameters include:
  • Catalyst selection : Use of mild reducing agents to preserve the aldehyde functionality.
  • Solvent effects : Polar aprotic solvents enhance reactivity.
  • Temperature control : Reactions at 20°C minimize side-product formation.
    A stepwise experimental design is recommended:
  • Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., NaBH(OAc)₃ vs. Pd/C).
  • Monitor progress via TLC or LC-MS to identify ideal stoichiometry.

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

  • Methodological Answer : Employ multi-step purification and characterization:
  • Chromatography : Use silica gel columns with gradient elution (ethyl acetate/hexane).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Analytical techniques :
  • NMR : Confirm absence of proton exchange (e.g., aldehyde proton at ~9.8 ppm) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 139.1).
  • XRD : Resolve crystallographic ambiguities using SHELX for small-molecule refinement .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly, and what tools can resolve contradictory data?

  • Methodological Answer : Hydrogen-bonding networks are critical for crystal packing. Use graph-set analysis (as per Etter’s rules) to categorize motifs like D (donor) and A (acceptor) interactions . Tools include:
  • Mercury CSD : Visualize and compare packing motifs with Cambridge Structural Database (CSD) entries .
  • SHELXL : Refine high-resolution data to resolve ambiguities in H-bond geometries .
    Example workflow:
  • Perform XRD on single crystals.
  • Compare observed H-bond distances (e.g., N–H···O ≈ 2.8–3.0 Å) with CSD benchmarks.
  • Use Mercury’s "Packing Similarity" tool to identify deviations from known patterns .

Q. What strategies can address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Mitigate via:
  • Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ trends.
  • Enzyme kinetics : Compare inhibition modes (competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., cytochrome P450) .
    Case study:
  • If a derivative shows unexpected inactivity, verify its stability in assay buffers (pH 7.4) via HPLC .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations:
  • Electrostatic potential maps : Identify electrophilic sites (e.g., aldehyde carbon).
  • Transition-state optimization : Use Gaussian09 with B3LYP/6-31G(d) to model reaction barriers.
  • Solvent effects : Include PCM models for aqueous or non-polar environments.
    Validation:
  • Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots).

Key Research Tools

  • Structural Analysis : SHELX , Mercury CSD .
  • Biological Assays : Enzyme kinetics (Lineweaver-Burk) , molecular docking .
  • Computational Modeling : Gaussian09, AutoDock Vina.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.